2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-19-11-5-2-9(3-6-11)14-15-12-7-4-10(16(17)18)8-13(12)20-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJRFBOPRCZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole typically involves the condensation of 4-methoxyaniline with 2-nitrobenzoyl chloride, followed by cyclization. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the cyclization step often requires heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1.1. Nitration of Benzoxazole Precursors
Nitration is a common route for introducing nitro groups into aromatic systems. For benzoxazoles, this typically involves:
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Electrophilic substitution : Nitration at position 6 of the benzoxazole core, facilitated by activating groups (e.g., methoxy) or deactivating groups (e.g., nitro).
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Reaction conditions : Nitric acid in sulfuric acid, often at elevated temperatures (e.g., 50–100°C) for several hours .
1.2. Coupling Reactions
Substitution reactions using nitrated benzoxazole derivatives and arylating agents (e.g., arylboronic acids) under catalytic conditions (e.g., copper powder in DMF) may yield the target compound. For example:
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Ullmann-type coupling : A nitrated benzoxazole precursor reacts with 4-methoxyphenylboronic acid in the presence of copper catalysts, heated to ~80°C for 2 hours .
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Yield : Up to 68% reported for similar nitro-substituted benzoxazoles .
2.1. Formation of the Benzoxazole Core
The benzoxazole ring is typically formed via condensation of 2-aminophenol derivatives with carbonyl compounds (e.g., aldehydes or ketones). For nitro-substituted analogs:
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Imidazolium chlorozincate (II) ionic liquid catalysts : Enable solvent-free cyclization under ultrasound irradiation, with conversion rates up to 82% .
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Plausible steps :
2.2. Nitration Mechanism
The nitro group at position 6 likely arises from electrophilic aromatic substitution:
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Electrophile : Nitronium ion (NO₂⁺), generated in situ.
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Directing effects : The methoxy group (para to the coupling site) may activate the benzoxazole ring for nitration at position 6 .
Reaction Data and Yields
4.1. NMR and HRMS Data
While exact data for the target compound is unavailable, analogous structures (e.g., 2-(4-methoxyphenyl)-5-nitro-1,3-benzoxazole) show:
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¹H NMR : Signals for aromatic protons (δ 7–8 ppm), methoxy groups (δ ~3.9 ppm), and nitro group splitting .
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¹³C NMR : Carbonyl carbons (δ ~160–170 ppm) and aromatic carbons .
4.2. Stability Considerations
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Nitro group stability : Susceptible to reduction (e.g., catalytic hydrogenation) but stable under basic hydrolysis conditions .
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Methoxy group compatibility : Electron-donating character may influence reactivity in subsequent functionalization .
Challenges and Limitations
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including 2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole, exhibit significant antimicrobial properties. A study synthesized various benzoxazole derivatives and tested them against a range of pathogens, including gram-positive bacteria (Streptococcus pyogenes, Staphylococcus aureus) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). The results demonstrated that many derivatives showed potent antibacterial activity, particularly against E. coli at concentrations as low as 25 μg/mL .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| Compound 21 | Staphylococcus aureus | 50 |
| Compound 18 | Pseudomonas aeruginosa | 100 |
Anti-inflammatory Properties
In vitro and in vivo studies have shown that certain benzoxazole derivatives can effectively inhibit the expression of inflammatory cytokines such as IL-1β and IL-6. For instance, compounds derived from benzoxazole were evaluated for their ability to suppress LPS-induced inflammation in murine models. The results indicated significant reductions in mRNA levels of pro-inflammatory cytokines without hepatotoxic effects .
Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound | Cytokine Inhibition | In Vivo Effect |
|---|---|---|
| Compound 5f | IL-1β, IL-6 | Significant reduction |
| Compound 4d | TNF-α | No hepatotoxicity |
Catalysis in Organic Synthesis
The synthesis of benzoxazole derivatives often employs innovative catalytic methods. Recent advancements include the use of poly(ethylene glycol)-bound sulphonic acid as a catalyst for the synthesis of various benzoxazoles, resulting in high yields and shorter reaction times . This method highlights the potential for developing greener synthetic pathways in organic chemistry.
Table 3: Catalytic Methods for Benzoxazole Synthesis
| Catalyst Type | Yield (%) | Reaction Time (minutes) |
|---|---|---|
| Poly(ethylene glycol)-bound sulphonic acid | 79-89 | 45 |
| Magnetic solid acid nanocatalyst | 85 | 30 |
Photophysical Properties
Benzoxazole derivatives are also explored for their photophysical properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of methoxy groups enhances the electron-donating ability of these compounds, which can improve their performance in electronic applications.
Table 4: Photophysical Properties of Benzoxazole Derivatives
| Compound | λ_max (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 350 | 25 |
| Other derivatives | Varies | Varies |
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various benzoxazole derivatives highlighted the superior activity of compounds containing electron-donating groups like methoxy. The study concluded that these modifications significantly enhance antibacterial properties against resistant strains .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory mechanisms of benzoxazole derivatives demonstrated that compounds like this compound effectively modulate cytokine production through inhibition pathways involving NF-kB signaling . This finding suggests potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₄H₁₀N₂O₄
- Molecular Weight : 270.24 g/mol (calculated based on substituent differences from methyl analogs) .
Comparison with Structurally Similar Compounds
2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole
- Molecular Formula : C₁₄H₁₀N₂O₃
- Molecular Weight : 254.24 g/mol .
- Structural Features : The methyl group (-CH₃) is weakly electron-donating compared to methoxy. The benzoxazole and phenyl rings are nearly coplanar (dihedral angle: 6.7°), facilitating π-conjugation .
- Crystal Packing : Orthorhombic system (space group Pbca), with weak C–H···O hydrogen bonds forming chains along the a-axis .
- Optical Properties : Emission maxima in DMF are influenced by substituents; methyl groups exhibit lower red shifts compared to methoxy due to reduced electron donation .
- Melting Point : 437 K, higher than methoxy analogs due to tighter packing from weaker steric hindrance .
2-(4-Tert-Butylphenyl)-6-nitro-1,3-benzoxazole
- Key Differences: The bulky tert-butyl group (-C(CH₃)₃) introduces steric hindrance, reducing coplanarity and ICT efficiency. This substituent may enhance solubility in non-polar solvents but diminish optoelectronic performance .
2-(4-Chlorophenyl)-6-nitro-1,3-benzoxazole
- Electronic Effects : The chloro (-Cl) group is electron-withdrawing, creating a stronger electron-deficient aryl ring. This reduces ICT compared to methoxy/methyl analogs, leading to blue-shifted absorption and emission .
Comparative Data Table
| Property | 2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole | 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | 2-(4-Chlorophenyl)-6-nitro-1,3-benzoxazole |
|---|---|---|---|
| Substituent Electronic Effect | Strongly donating (-OCH₃) | Weakly donating (-CH₃) | Withdrawing (-Cl) |
| Molecular Weight (g/mol) | 270.24 | 254.24 | 274.67 |
| Melting Point | ~400–410 K (estimated) | 437 K | ~420–430 K (estimated) |
| Emission Wavelength (DMF) | ~450–470 nm (red-shifted) | ~430–450 nm | ~400–420 nm (blue-shifted) |
| Crystal Packing | Likely stronger H-bonding (OCH₃→O) | Weak C–H···O bonds | Similar weak interactions |
| Applications | Organic dyes, sensors | Organic electronics | Photocatalysis, materials chemistry |
Research Findings and Trends
Optoelectronic Performance
- The methoxy derivative exhibits the most pronounced ICT due to its strong electron-donating capacity, resulting in red-shifted absorption/emission spectra compared to methyl and chloro analogs .
- In DMF, methoxy-substituted compounds show reduced emission intensity due to solvent interactions that disrupt π-electron delocalization .
Crystallographic Insights
- Methyl-substituted analogs adopt near-planar conformations (dihedral angles <7°), whereas bulky groups like tert-butyl disrupt coplanarity, reducing conjugation .
Biological Activity
2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including its potential as an anticancer and anti-inflammatory agent, as well as its interaction with various biological targets.
Chemical Structure and Properties
The compound features a benzoxazole ring system, which is known for its ability to interact with biological macromolecules. The presence of the methoxy and nitro groups significantly influences its chemical reactivity and biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Line Studies : Research has shown that benzoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and COS-7 (kidney fibroblast). For instance, compounds related to benzoxazoles demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound's ability to intercalate with DNA can disrupt replication and transcription processes, leading to cell death. Additionally, it may induce apoptosis by activating caspase pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various models:
- Cytokine Inhibition : In vitro studies have indicated that certain benzoxazole derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. For example, compounds structurally similar to this compound showed significant reductions in mRNA levels of these cytokines in LPS-induced inflammation models .
- In Vivo Studies : Animal studies have further supported these findings, demonstrating that administration of these compounds can decrease levels of inflammatory markers without causing hepatotoxicity .
The biological activity of this compound is largely attributed to:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- DNA Intercalation : The benzoxazole ring structure allows for intercalation with DNA, affecting cellular processes crucial for cancer cell proliferation.
Data Table: Biological Activities
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of HeLa cells with various benzoxazole derivatives demonstrated significant cytotoxic effects. The derivatives were shown to induce apoptosis through caspase activation.
- Case Study on Anti-inflammatory Effects : In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in decreased levels of inflammatory cytokines IL-1β and TNF-α without notable liver toxicity.
Q & A
Advanced Research Question
- ¹H/¹³C NMR : Key signals include the methoxy singlet (δ ~3.8 ppm) and aromatic protons (δ 7.2–8.5 ppm). Discrepancies between calculated and observed shifts may arise from solvent effects or tautomerism .
- IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹) and C–O–C (~1250 cm⁻¹) confirm functional groups .
Resolution : Use heteronuclear correlation (HSQC/HMBC) NMR to assign ambiguous peaks, and compare with DFT-calculated spectra .
How does the nitro group influence the compound’s electronic properties and reactivity?
Advanced Research Question
The nitro group is a strong electron-withdrawing moiety, lowering the HOMO-LUMO gap (evidenced by DFT calculations) and enhancing electrophilic substitution reactivity .
Methodology :
- DFT Studies : Use B3LYP/6-31G(d) basis sets to map electrostatic potential surfaces and Fukui indices.
- Experimental Validation : Reactivity trends (e.g., regioselectivity in Suzuki coupling) align with computational predictions .
What strategies are effective in assessing the compound’s biological activity?
Basic Research Question
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7) using MTT assays. The nitro group enhances intercalation with DNA, as shown in related benzoxazoles .
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 6-methyl derivatives) to isolate nitro-specific effects .
How can computational methods address discrepancies between experimental and theoretical data?
Advanced Research Question
Discrepancies in bond lengths (e.g., C–N vs. C–O) arise from crystal packing forces not modeled in gas-phase DFT.
Resolution :
- Perform periodic boundary condition (PBC) simulations incorporating crystal environment.
- Compare experimental (SCXRD) and computed (DFT) torsion angles to validate conformers .
What role does the methoxy substituent play in modulating molecular interactions?
Advanced Research Question
The methoxy group enhances solubility via polar interactions and directs electrophilic substitution to the para position.
Methodology :
- Competitive Reactions : Nitration of 2-(4-Methoxyphenyl)-1,3-benzoxazole yields >90% 6-nitro product due to methoxy’s directing effects .
- Docking Studies : Methoxy’s electron-donating nature improves binding affinity to enzymes like topoisomerase II .
How can synthetic byproducts be identified and minimized?
Advanced Research Question
Common byproducts include incomplete cyclization intermediates (e.g., Schiff bases) and over-nitrated derivatives.
Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
